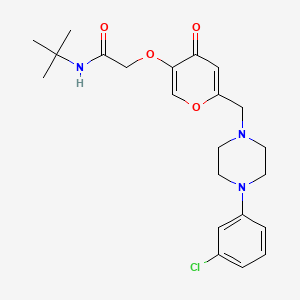

N-(tert-butyl)-2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

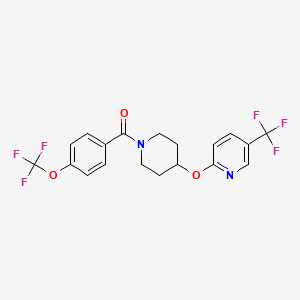

N-(tert-butyl)-2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, also known as tert-butyl carbamate , is a chemical compound with the molecular formula C5H11NO2 . It appears as white to pale yellow or pale pink crystals or crystalline powder. The compound is used in various synthetic processes and has applications in organic chemistry .

Synthesis Analysis

tert-Butyl carbamate is synthesized through palladium-catalyzed reactions. It plays a crucial role in the synthesis of N-Boc-protected anilines . Additionally, it has been employed in the preparation of tetrasubstituted pyrroles , which are functionalized with ester or ketone groups at the C-3 position .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate consists of a tert-butyl group (t-Bu) attached to a carbamate functional group (OC(N)=O). The t-Bu group provides steric hindrance, affecting the compound’s reactivity and stability. The presence of the carbamate moiety suggests potential interactions with biological targets .

Chemical Reactions Analysis

tert-Butyl carbamate participates in various chemical reactions, including palladium-catalyzed transformations. Its reactivity allows for the introduction of functional groups, making it valuable in synthetic chemistry. Further investigation into specific reactions involving this compound would provide deeper insights .

Wissenschaftliche Forschungsanwendungen

Hydrogen-Bonding Patterns

Hydrogen-bonding patterns play a crucial role in the structural formation and stability of chemical compounds. In the context of substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, molecules are linked into chains or sheets by combinations of C-H...O and C-H...π(arene) hydrogen bonds. This structural arrangement has implications for understanding the behavior of similar complex molecules, including N-(tert-butyl)-2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, in various environments, which could be relevant for drug design and material science applications (López et al., 2010).

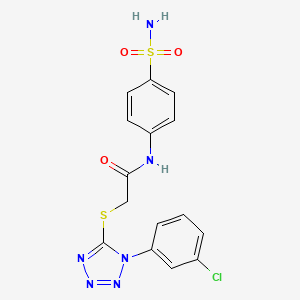

Inhibitory Activity and Molecular Docking

The inhibitory activity of benzoxazole derivatives, which share structural features with N-(tert-butyl)-2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, against key enzymes like acetylcholinesterase and butyrylcholinesterase, has been evaluated. These enzymes are significant in the context of Alzheimer’s disease, making these derivatives potential therapeutic agents. Molecular docking studies further elucidate the interaction of these compounds with enzyme targets, providing insights into the structural requirements for enzyme inhibition and potential applications in Alzheimer’s disease treatment (Celik et al., 2020).

Synthesis and Characterization

The synthesis and characterization of novel pyrazole carboxamide derivatives, including techniques and intermediates potentially relevant to N-(tert-butyl)-2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, have been explored. These derivatives were synthesized and determined through various spectroscopic methods, with some structures confirmed by X-ray crystal analysis. This research contributes to the broader field of chemical synthesis, offering methodologies that could be applied to the synthesis and study of N-(tert-butyl)-2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide (Lv et al., 2013).

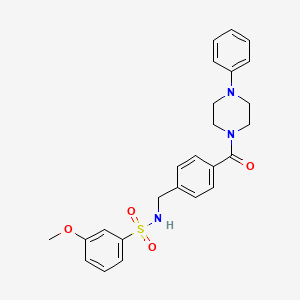

Antitumor Activity

The design, synthesis, and evaluation of compounds for antitumor activities is an area of intense research. A series of N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which might share mechanistic or structural similarities with N-(tert-butyl)-2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, demonstrated potent antiproliferative activity against cancer cell lines. This suggests potential applications of similar compounds in cancer therapy (Wu et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-tert-butyl-2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN3O4/c1-22(2,3)24-21(28)15-30-20-14-29-18(12-19(20)27)13-25-7-9-26(10-8-25)17-6-4-5-16(23)11-17/h4-6,11-12,14H,7-10,13,15H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXPMTZMNODBHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2590944.png)

![N-(benzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2590949.png)

![(1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride](/img/structure/B2590952.png)

![N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2590955.png)

![6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2590956.png)

![1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2590961.png)

![2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2590964.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2590965.png)

![4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2590966.png)